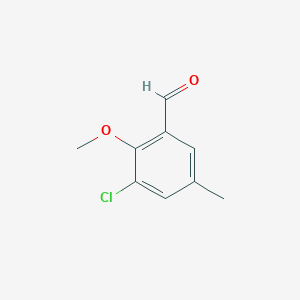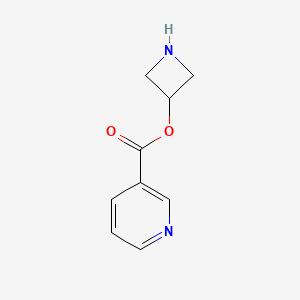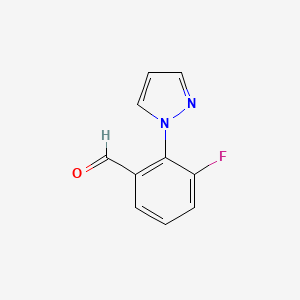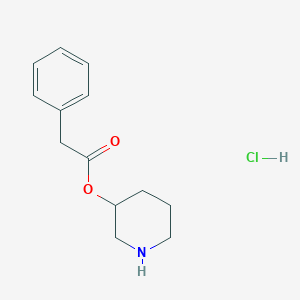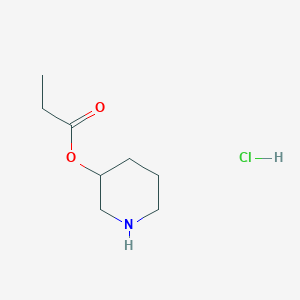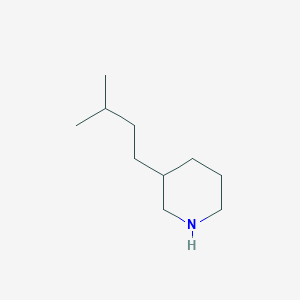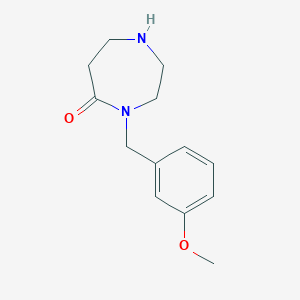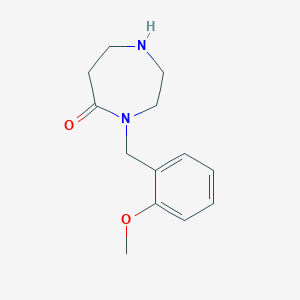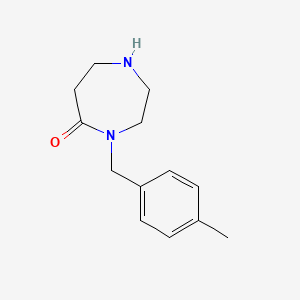
4-(4-Methylbenzyl)-1,4-diazepan-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one involves several steps. One common approach is the reaction between 4-methylbenzyl bromide and 1,4-diazepan-5-one (also known as piperazinone). The bromide group is replaced by the benzyl group, resulting in the desired compound. The reaction can be catalyzed by a base or a metal catalyst. Detailed synthetic pathways and optimization studies have been explored in the literature .
Applications De Recherche Scientifique
1. Catalyst for Epoxidation Reactions
A study by Sankaralingam and Palaniandavar (2014) discusses manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepan-5-one, used as catalysts for epoxidation reactions. These complexes showed chemoselective catalytic properties for epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).
2. Functional Models for Molybdenum Oxotransferase Enzymes
Mayilmurugan et al. (2011) explored asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepan-5-one derivatives, as functional models for molybdenum oxotransferase enzymes. These complexes were studied for their reactivity and potential in oxygen-atom transfer reactions (Mayilmurugan et al., 2011).
3. Synthesis and Pharmaceutical Applications
Research by Harada et al. (1997) on the synthesis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which includes a 1,4-diazepan-5-one framework, discusses its potential as a 5-HT3 receptor antagonist with pharmacological implications (Harada, Morie, Hirokawa, & Kato, 1997).
4. Ligand for σ1 Receptor
Fanter et al. (2017) investigated 1,4-diazepanes, including 1,4-diazepan-5-one derivatives, as σ1 receptor ligands. These compounds were synthesized from amino acids and evaluated for their potential in interacting with σ1 receptors, which are significant in neuropharmacology (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
5. Synthesis of Benzo[e][1,4]diazepin-3-ones
Geng et al. (2019) described a novel synthesis method for benzo[e][1,4]diazepin-3-ones using aryl methyl ketones and 2-aminobenzyl alcohols, where 1,4-diazepan-5-one derivatives are key intermediates. This method has potential applications in medicinal chemistry and organic synthesis (Geng, Wang, Huang, Zhao, Zhou, Wu, & Wu, 2019).
Propriétés
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVKULULLWRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylbenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



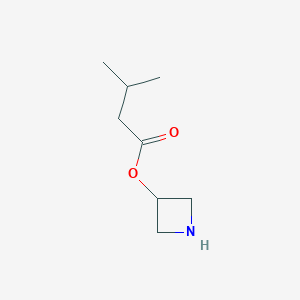
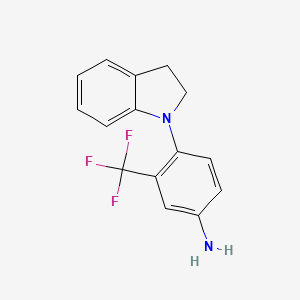
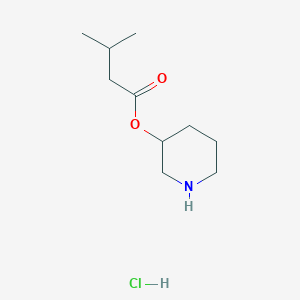
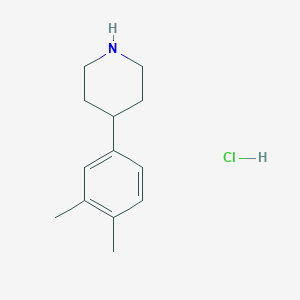
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
